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Introduction

BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently
under development for the treatment of various anxiety and trauma-related disorders, including
Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a
negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (a7 nAChR).[2][3]
[4] This uniqgue mechanism of action offers the potential for a non-sedating, non-addictive
treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and
selective serotonin reuptake inhibitors (SSRIs). This guide provides a comprehensive overview
of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and
clinical trial data.

Mechanism of Action

BNC210 exerts its anxiolytic effects by modulating the a7 nAChR. It does not directly compete
with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor.
This binding event changes the conformation of the receptor, reducing the flow of cations
through the ion channel. The IC50 values for inhibition of a7 nAChR currents are in the range
of 1.2 to 3 uM.
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Caption: Mechanism of Action of BNC210 at the a7 nAChR.

Pharmacokinetic Profile

The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models

and human clinical trials. Key parameters are summarized below.

Preclinical Pharmacokinetics (Rat)
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Parameter Value Reference
Oral Bioavailability 69.4%
Cmax (5 mg/kg oral dose) 439 ng/mL

AUC (5 mg/kg oral dose)

3417 hr*ng/mL

Half-life (t1/2)

~6.2 hours

Plasma Protein Binding

70-88%

Human Pharmacokinetics

The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and

Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a

solid tablet formulation, which has significantly improved the drug's absorption profile.

Ligquid Suspension Formulation:

The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was

influenced by food intake.

Study

Parameter Value Population/Conditi Reference
ons
Healthy Volunteers

Tmax 2.5 - 4 hours )
(repeat dosing)

) Healthy Volunteers
Half-life (t1/2) ~5.5 hours

(repeat dosing)

Cmax Accumulation

1.8 - 2.9 fold increase

Healthy Volunteers
(repeat dosing)

Absorption Plateau

Observed at doses
between 600mg and
1200mg

Healthy Volunteers
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Solid Tablet Formulation:

The newer solid tablet formulation has demonstrated improved and more rapid absorption,
overcoming the limitations of the liquid suspension. This formulation is not dependent on food
for maximal absorption.

Study

Parameter Value Population/Conditi Reference
ons

Tmax ~1 hour Healthy Volunteers

Steady-State 12- Healthy Volunteers

hourly Exposure 33-57 mg.h/L (900 mg twice daily for

(AUC) 7 days)

Metabolism and Excretion

BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system,
indicating a low potential for drug-drug interactions with medications metabolized through this
pathway, such as serotonergic drugs.

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic
data.

Phase 1 Multiple Ascending Dose Trial

A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of
BNC210 in healthy volunteers.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Enroliment of 54
healthy volunteers

v

Randomization

( 8 consecutive days of dosing )

A

BNC210 Group (n=42)
300mg - 2000mg total daily dose

Safety Evaluations
Cognitive Parameter Assessments

Placebo Group (n=12) Pharmacodynamic Tests (Nicotine Shift Assay)

Click to download full resolution via product page

Caption: Workflow of the Phase 1 Multiple Ascending Dose Trial.

In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses
ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The
study included detailed safety evaluations and assessments of cognitive parameters. A nicotine
shift assay using electroencephalography (EEG) was performed to demonstrate target

engagement.

Phase 2b ATTUNE Trial (PTSD)

The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to
assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.
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Caption: Design of the Phase 2b ATTUNE Clinical Trial for PTSD.

Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice
daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-
Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to
week 12.

Phase 3 AFFIRM-1 Trial (SAD)

The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating
the acute, on-demand treatment of SAD with BNC210.
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Caption: Design of the Phase 3 AFFIRM-1 Clinical Trial for SAD.

The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg
dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The
primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress
Scale (SUDS).

Conclusion

BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development
of a solid oral tablet formulation has significantly improved its absorption characteristics,
making it suitable for both acute and chronic administration. Its lack of interaction with the
CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical
trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship
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of BNC210 in its target patient populations. The data gathered to date supports the continued
development of BNC210 as a novel, non-sedating anxiolytic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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